N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide, also known as COTI-2, is a novel small molecule that has gained considerable attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against a range of cancer types, including those that are resistant to conventional therapies. In
Applications De Recherche Scientifique
Antimicrobial Applications
A significant application of compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is in the development of antimicrobial agents. Research has focused on synthesizing and evaluating derivatives for their ability to combat various bacterial and fungal infections. For instance, a study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring has revealed their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another research effort synthesized benzamide derivatives that exhibited promising antibacterial activities, suggesting their suitability as antimicrobial candidates (Patel & Dhameliya, 2010). These studies underscore the therapeutic potential of such compounds against a range of microbial pathogens.
Antiproliferative and Anticancer Applications
The design and synthesis of novel compounds with potential antiproliferative activity have also been explored. For instance, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlighted its promising anticancer activity, demonstrating significant inhibition against various human cancer cell lines (Huang et al., 2020). This compound's ability to interfere with cellular proliferation emphasizes the potential for related benzamide derivatives in cancer therapy.
Antiviral Applications
Research into the antiviral capabilities of related compounds has shown that derivatives of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide could be effective against various viral infections. A study on 5-chlorobenzotriazole derivatives revealed their potential in combating bovine viral diarrhea virus (BVDV), suggesting that these compounds could serve as leads for future antiviral drug development (Ibba et al., 2018).
Anticonvulsant Applications
Compounds structurally similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide have been evaluated for their anticonvulsant properties. A study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors demonstrated considerable anticonvulsant activity, indicating the therapeutic potential of these compounds in treating convulsive disorders (Faizi et al., 2017).
Propriétés
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-25-17-7-4-3-6-14(17)18(22)20-13-8-9-15(19)16(12-13)21-10-5-11-26(21,23)24/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPKEITQOJENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.